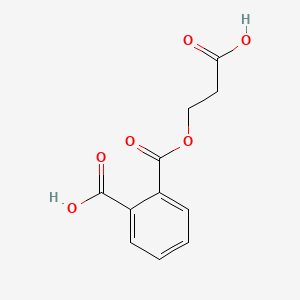

Mono(2-carboxyethyl) Phthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-carboxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXPVFSMSBQPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858131 | |

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92569-47-6 | |

| Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation Pathways and Formation of Mono 2 Carboxyethyl Phthalate

Precursor Phthalate (B1215562) Esters and Primary Hydrolysis to Monoesters

The journey to MCEP begins with precursor phthalate diesters, most notably Di(2-ethylhexyl) phthalate (DEHP). The initial and obligatory step in the metabolism of DEHP is the hydrolysis of one of its ester linkages. cdc.govjst.go.jp This reaction is catalyzed by various non-specific carboxyesterases and lipases present in tissues such as the intestinal mucosa, liver, pancreas, kidneys, lungs, and plasma. cdc.gov This enzymatic cleavage results in the formation of the primary metabolite, Mono-(2-ethylhexyl) phthalate (MEHP), and the alcohol 2-ethylhexanol (2-EH). cdc.govresearchgate.net

This primary hydrolysis is a crucial activation step, as the resulting monoester, MEHP, is considered to be the more biologically active and toxic metabolite compared to its parent diester, DEHP. nih.govresearchgate.netmdpi.com The rate and extent of this initial hydrolysis can vary depending on the specific phthalate ester and the biological system.

Oxidative Metabolism of Mono-(2-ethylhexyl) Phthalate (MEHP) to Mono(2-carboxyethyl) Phthalate and Related Secondary Metabolites

Following its formation, MEHP undergoes extensive Phase I oxidative metabolism, primarily involving the modification of its 2-ethylhexyl side chain. jst.go.jp This oxidative process leads to the generation of several secondary metabolites, including this compound (MCEP). This stage of biotransformation is essential for increasing the water solubility of the metabolites, thereby preparing them for subsequent elimination from the body.

Role of Cytochrome P450 Enzymes and Other Oxidoreductases in Alkyl Chain Modification

The oxidative modification of the MEHP alkyl chain is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. cdc.govmdpi.com These heme-containing monooxygenases are abundant in the liver and are central to the metabolism of a vast array of xenobiotics. mdpi.comoup.com Specific CYP isozymes, such as those in the CYP2C and CYP3A families, have been implicated in the metabolism of phthalates. oup.comjst.go.jp

The process involves the hydroxylation of the alkyl side chain at various carbon atoms. nih.gov For instance, ω- and (ω-1)-hydroxylation (oxidation at the terminal and sub-terminal carbons) of the fatty acid side chain of MEHP are key reactions catalyzed by CYPs. nih.gov In addition to CYPs, other oxidoreductases like alcohol dehydrogenases and aldehyde dehydrogenases also play a role in the subsequent oxidation of the hydroxylated intermediates to ketones and carboxylic acids. cdc.gov

Formation of Carboxylated Phthalate Metabolites

The sequential oxidation of the MEHP side chain results in the formation of several carboxylated metabolites. The major oxidative pathway in humans involves the formation of mono-(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), which is then further oxidized to mono-(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and subsequently to mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP). researchgate.netnih.gov

Another significant, though sometimes considered minor in humans, metabolic route leads to the formation of MCEP. researchgate.net This pathway involves the oxidation of the ethyl group at the second position of the hexyl chain. The resulting metabolite, mono-(2-carboxymethyl)hexyl phthalate (2cx-MMHP), is also a key product of DEHP metabolism. nihon-eisei.orgnih.gov

Phase II Biotransformation: Glucuronide Conjugation and Excretion Facilitation

Following the Phase I oxidative modifications, the primary monoester (MEHP) and its various oxidized secondary metabolites, including MCEP, undergo Phase II biotransformation. nih.govresearchgate.net The principal Phase II reaction for phthalate metabolites is glucuronidation. nih.govresearchgate.netnih.gov This process involves the conjugation of the metabolite with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nihon-eisei.orgevitachem.com

Glucuronidation significantly increases the water solubility and molecular weight of the phthalate metabolites, which facilitates their excretion from the body, primarily in the urine. nih.govresearchgate.netnih.gov This conjugation also serves as a detoxification step, as the glucuronidated forms are generally considered less biologically active than their free monoester counterparts. nih.govresearchgate.net The extent of glucuronidation can vary between different phthalate metabolites. For more lipophilic monoesters, a large percentage is excreted as the glucuronide conjugate. nih.gov

Comparative Biotransformation Across Diverse Biological Systems

The metabolic pathways of DEHP and the resulting profile of metabolites, including MCEP, can exhibit significant variation across different biological systems.

Non-human animal models: Studies comparing the metabolism of DEHP in rats and marmosets have revealed both qualitative similarities and quantitative differences. jst.go.jpresearchgate.netcapes.gov.br For example, in rats, oxidized MEHP metabolites are excreted in the urine primarily as unconjugated forms. jst.go.jp In contrast, in marmosets, these metabolites are mostly glucuronized. jst.go.jp Furthermore, the major metabolic pathway in mice leads to the formation of 2cx-MMHP, whereas in humans, the pathway leading to 5-oxo-MEHP and 5cx-MEPP is more dominant. researchgate.net The activity of key metabolizing enzymes like lipase (B570770) and UGT also shows considerable inter-species differences. researchgate.netnihon-eisei.org

Microbial and Fungal Systems: Microorganisms and fungi also possess the enzymatic machinery to degrade phthalates. mdpi.com Cytochrome P450 enzymes are found in fungi and bacteria and are involved in the metabolism of these compounds. mdpi.com The degradation pathways in these systems can sometimes differ from those in mammals, but often involve initial hydrolysis followed by oxidation of the side chain, similar to the processes observed in higher organisms.

The following table provides a summary of the key enzymes involved in the biotransformation of DEHP:

| Enzyme Family | Role in DEHP Biotransformation |

|---|---|

| Carboxyesterases/Lipases | Catalyze the initial hydrolysis of DEHP to MEHP. cdc.gov |

| Cytochrome P450 (CYP)s | Mediate the oxidative modification of the MEHP alkyl chain. cdc.govmdpi.com |

| Alcohol Dehydrogenases | Participate in the oxidation of hydroxylated MEHP intermediates. cdc.gov |

| Aldehyde Dehydrogenases | Involved in the further oxidation of aldehydic intermediates to carboxylic acids. cdc.gov |

| UDP-glucuronosyltransferases (UGT)s | Catalyze the glucuronidation of MEHP and its oxidized metabolites. nihon-eisei.orgevitachem.com |

Advanced Analytical Methodologies for Mono 2 Carboxyethyl Phthalate Determination

Sample Collection and Preparation Strategies for Biological and Environmental Matrices.nih.govmdpi.comresearchgate.netnih.gov

The initial steps of sample collection and preparation are critical for ensuring the accuracy and reliability of MCEP quantification. These stages aim to collect a representative sample, liberate the analyte from its conjugated forms, and remove interfering substances from the matrix. researchgate.net

Optimization of Urine Collection Protocols for Phthalate (B1215562) Metabolite Analysis

Urine is the most common biological matrix for assessing phthalate exposure because phthalate metabolites are primarily excreted this way. semanticscholar.orgnih.gov Optimized collection protocols are essential for obtaining meaningful data. For studies involving infants and toddlers who are not toilet-trained, a significant challenge is the difficulty of urine sampling. researchgate.netwisdomlib.org To address this, protocols have been developed to extract urine from disposable diapers, providing a non-invasive and practical approach for biomonitoring in young children. mdpi.comresearchgate.netwisdomlib.org

For adult populations, the temporal variability of phthalate metabolite concentrations is a key consideration. nih.gov Due to the rapid metabolism and excretion of phthalates, concentrations in a single spot urine sample can fluctuate significantly throughout the day and from day to day. nih.gov Research suggests that collecting two or more urine samples over different time periods (e.g., 1-3 months apart) can provide a more representative measure of an individual's long-term exposure. nih.gov

Enzymatic Deconjugation Techniques (e.g., β-Glucuronidase Hydrolysis)

In the body, phthalate monoesters like MCEP undergo Phase II biotransformation, where they are conjugated with glucuronic acid to increase their water solubility and facilitate excretion. nih.govnih.gov This means that a significant portion of MCEP in urine exists in a glucuronidated form. nih.govcdc.gov To measure the total concentration (free plus conjugated), an enzymatic hydrolysis step is required to cleave the glucuronide conjugate. nih.govnih.govcdc.gov

This is typically achieved by incubating the urine sample with a β-glucuronidase enzyme solution. nih.govnih.gov The choice of enzyme is critical; preparations from E. coli K12 are often preferred as they are free of non-specific esterase or sulfatase activity that could potentially degrade the target metabolite itself, a problem reported with enzymes from sources like Helix pomatia. researchgate.net The efficiency of this deconjugation step is often monitored using an isotopically labeled conjugated internal standard. cdc.govresearchgate.net

| Enzyme Source | pH | Buffer | Incubation Temperature | Incubation Time | Reference |

|---|---|---|---|---|---|

| β-Glucuronidase (E. coli K12) | 6.8 | Phosphate (B84403) Buffer | 37 °C | 90 minutes | nih.govnih.gov |

| β-Glucuronidase (E. coli) | 5.5 | Not Specified | 37 °C | 2 hours | biotage.com |

| β-Glucuronidase | Not Specified | Ammonium (B1175870) Acetate (B1210297) | 37 °C | 120 minutes | labmix24.com |

| β-Glucuronidase | Not Specified | Not Specified | 37 °C | 18 hours | labmix24.com |

Solid-Phase Extraction (SPE) and Other Sample Clean-up Procedures

Following deconjugation, a sample clean-up and pre-concentration step is necessary to remove endogenous compounds from the urine matrix that could interfere with the analysis, a phenomenon known as matrix effects. researchgate.net Solid-Phase Extraction (SPE) is the most widely used technique for this purpose. researchgate.netnih.govresearchgate.net

The general SPE procedure involves passing the sample through a cartridge packed with a sorbent material. The target analytes are retained on the sorbent while interferences are washed away. Finally, the analytes are eluted with a small volume of an organic solvent. chromatographyonline.com Reversed-phase sorbents like C18 are a common choice for phthalate metabolites. chromatographyonline.commdpi.com The automation of SPE has been shown to increase sample throughput, reduce solvent consumption, and improve reproducibility compared to manual methods. researchgate.netgcms.cz A novel approach involves magnetic solid-phase extraction (MSPE) using magnetic carbon nanotubes, which offers high adsorption capability and simplifies the separation process. nih.gov

| SPE Sorbent | Sample pH/Pre-treatment | Wash Solvents | Elution Solvents | Reference |

|---|---|---|---|---|

| C18 Cartridges | Diluted with pH 2.0 phosphate buffer | 0.1 M Formic Acid, Water | Acetonitrile (B52724), Ethyl Acetate | chromatographyonline.com |

| ISOLUTE® ENV+ | Incubated at pH 5.5 | Not Specified | Not Specified | biotage.com |

| Bond Elute Nexus | Phosphate buffer added | 0.1 M Formic Acid, Deionized Water | Acetonitrile, Ethyl Acetate | noaa.gov |

| Strata X | Incubated, then toluene (B28343) added | Not Specified | Not Specified | labmix24.com |

| Magnetic Carbon Nanotubes (MSPE) | Adjusted pH | Not Specified | Not Specified | nih.gov |

Chromatographic Separation Techniques for Mono(2-carboxyethyl) Phthalate.nih.govwisdomlib.orgbiotage.comrestek.com

Chromatography is employed to separate MCEP from other phthalate metabolites and remaining matrix components before detection. The choice between liquid and gas chromatography depends on the analyte's properties and the available instrumentation.

Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), are the most prevalent techniques for analyzing phthalate metabolites. researchgate.netcdc.govcdc.govchromatographyonline.com This approach is highly selective and sensitive, allowing for the detection of metabolites at low nanogram-per-milliliter (ng/mL) levels. researchgate.netresearchgate.net

Separation is typically achieved on a reversed-phase column, such as a C18 column. chromatographyonline.commdpi.com A gradient elution using a mobile phase consisting of a mixture of an aqueous component (like water with 0.1% acetic acid or an ammonium acetate buffer) and an organic solvent (like acetonitrile or methanol) is common. chromatographyonline.commdpi.comub.edu UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | HPLC-MS/MS, UPLC-MS/MS | cdc.govmdpi.com |

| Column | Reversed-phase C18 (e.g., Kromasil 100-5C18, Acquity UPLC BEH C18) | chromatographyonline.commdpi.com |

| Mobile Phase A (Aqueous) | 0.1% Acetic Acid in Water or 5 mM Ammonium Acetate | chromatographyonline.commdpi.com |

| Mobile Phase B (Organic) | 0.1% Acetic Acid in Acetonitrile or Methanol | chromatographyonline.commdpi.com |

| Elution | Gradient Elution | chromatographyonline.comub.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), typically combined with mass spectrometry (GC-MS), is another effective technique for phthalate analysis. nih.govrestek.com For polar and thermally unstable metabolites like MCEP, a derivatization step is usually required to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.com This is often done by reacting the sample extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comlabmix24.com

Recent advancements have led to the development of GC-MS methods that can directly analyze underivatized phthalate monoesters by optimizing injector parameters, thus simplifying the sample preparation workflow. frontiersin.org While LC-MS/MS is more common, GC-MS provides excellent chromatographic resolution and serves as a powerful alternative for phthalate determination. restek.com

| Parameter | Description (with Derivatization) | Description (without Derivatization) | Reference |

|---|---|---|---|

| Technique | GC-MS | GC-MS | mdpi.comfrontiersin.org |

| Derivatization Agent | BSTFA + 1% TMCS | None | mdpi.comfrontiersin.org |

| Column | Rtx-5 amine column | Not Specified | mdpi.com |

| Injector Temperature | 270 °C | 190 °C (Optimized) | mdpi.comfrontiersin.org |

| Temperature Program | Start at 70 °C, ramp to 300 °C | Start at 150 °C, ramp to 260 °C | mdpi.comfrontiersin.org |

| Detection | Mass Spectrometry (Selected Ion Monitoring - SIM) | Mass Spectrometry (Total Ion Chromatogram) | mdpi.comfrontiersin.org |

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) is a cornerstone for the analysis of MCEP due to its high sensitivity and specificity. When coupled with liquid chromatography (LC), it allows for the separation of MCEP from other related compounds before detection, ensuring accurate quantification.

Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is a powerful technique for the quantification of MCEP in complex biological samples like urine and serum. nih.govsgsaxys.com This method offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov In this process, the MCEP molecule is first ionized, typically using electrospray ionization (ESI) in negative ion mode. oup.comnih.gov The resulting precursor ion is then selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.govresearchgate.net This two-stage filtering process significantly reduces background noise and interferences, leading to a highly specific and sensitive assay. chromatographyonline.com

The selection of appropriate precursor and product ions is critical for the specificity of the MRM method. For MCEP, the deprotonated molecule often serves as the precursor ion. The collision-induced dissociation of this precursor generates characteristic product ions that are used for quantification and confirmation.

Table 1: Exemplary MRM Transitions for Phthalate Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Monoethyl phthalate (MEP) | 193 | 121 |

| Monobutyl phthalate (MBP) | 221 | 121 |

| Monobenzyl phthalate (MBzP) | 255 | 121 |

| Mono-(2-ethylhexyl) phthalate (MEHP) | 277 | 134 |

| Mono-(2-ethyl-5-carboxypentyl) phthalate (MECPP) | 307 | 121 |

This table presents examples of MRM transitions for common phthalate metabolites to illustrate the principle. Specific transitions for MCEP may vary based on the instrument and analytical conditions.

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantifying MCEP. nih.govnih.govplos.org This technique involves adding a known amount of a stable, isotopically labeled version of MCEP (e.g., ¹³C-labeled MCEP) to the sample as an internal standard before sample preparation and analysis. nih.govisotope.com

Because the labeled internal standard has nearly identical chemical and physical properties to the native MCEP, it experiences the same losses during extraction, cleanup, and ionization. nih.gov By measuring the ratio of the native analyte to the labeled internal standard, any variations or losses during the analytical process are effectively corrected for. This results in highly accurate and precise measurements, minimizing the impact of matrix effects and improving the reliability of the data. nih.govnih.gov The use of IDMS is crucial for biomonitoring studies where accurate exposure data is paramount. nih.gov

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

Method Validation and Quality Assurance for this compound Analysis

To ensure the reliability and comparability of MCEP measurements, rigorous method validation and ongoing quality assurance are essential. sgsaxys.comnih.goveuropa.eu This involves a comprehensive evaluation of the analytical method's performance characteristics.

Sensitivity and Specificity: The sensitivity of an analytical method refers to its ability to detect small amounts of MCEP, while specificity is the ability to measure MCEP without interference from other compounds in the sample. sgsaxys.comeuropa.eu The use of tandem mass spectrometry in MRM mode provides high specificity. chromatographyonline.com

Linearity: Linearity is established by analyzing a series of calibration standards over a range of concentrations to demonstrate a proportional relationship between the instrument response and the concentration of MCEP. nih.govmdpi.com Studies have shown good linearity for phthalate metabolite analysis with correlation coefficients (R²) typically greater than 0.99. nih.govacs.orgnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of MCEP that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be accurately and precisely quantified. chromatographyonline.commdpi.com For MCEP and other phthalate metabolites, methods using LC-MS/MS can achieve very low LODs and LOQs, often in the sub-nanogram per milliliter (ng/mL) range. sgsaxys.comnih.govnih.gov For example, some methods report LOQs for MECPP (a related compound) as low as 0.02 µg/L. nih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method for Phthalate Metabolites

| Parameter | Performance |

|---|---|

| Linearity (R²) | >0.99 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (%RSD) | < 15% |

This table provides typical performance characteristics for LC-MS/MS methods for phthalate metabolites, including MCEP. nih.govnih.govnih.govnih.govnih.gov

Reproducibility and Precision: Reproducibility refers to the ability of a method to produce consistent results over time and under different conditions, while precision is the degree of agreement among repeated measurements of the same sample. europa.euacs.org These are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For MCEP analysis, relative standard deviations are generally expected to be below 15%, indicating good precision. nih.govnih.gov

Inter-laboratory Comparability: Ensuring that results for MCEP are comparable across different laboratories is crucial for large-scale biomonitoring studies and for comparing data from different research groups. nih.govresearchgate.net This is achieved through participation in proficiency testing programs and the use of certified reference materials (CRMs). nih.govnist.govchrom-china.com The HBM4EU project, for instance, organized proficiency tests for phthalate biomarkers, which led to a significant improvement in inter-laboratory reproducibility. nih.gov Successful participation in such programs demonstrates a laboratory's competence and the reliability of its data. nih.gov

Sensitivity, Specificity, Linearity, and Limits of Detection/Quantification

Emerging Techniques and High-Throughput Analysis for Phthalate Metabolites

The field of analytical chemistry is continuously evolving, with new techniques emerging to improve the efficiency and scope of phthalate metabolite analysis, including MCEP.

High-Throughput Analysis: There is a growing demand for high-throughput methods that can analyze a large number of samples quickly and cost-effectively. This is particularly important for large-scale epidemiological studies. Automation of sample preparation, such as using automated solid-phase extraction (SPE), can significantly increase sample throughput. oup.com Additionally, advances in ultra-high-performance liquid chromatography (UHPLC) have enabled faster separations without compromising analytical performance. researchgate.net

Emerging Techniques: Non-targeted analysis using high-resolution mass spectrometry (HRMS) is an emerging approach that allows for the simultaneous detection of a wide range of known and unknown compounds in a sample. nih.govnih.gov This can be valuable for identifying new phthalate metabolites and for exploring the complete chemical exposome. nih.gov Furthermore, novel sample preparation techniques, such as dispersive liquid-liquid microextraction (DLLME), are being explored to reduce solvent consumption and simplify extraction procedures. mdpi.com The development of new analytical methods that eliminate the need for derivatization steps in gas chromatography-mass spectrometry (GC-MS) also represents an advancement in the field. nih.gov

Environmental Occurrence and Population Level Biomonitoring of Mono 2 Carboxyethyl Phthalate

Environmental Distribution and Pathways of Parent Phthalates Leading to Mono(2-carboxyethyl) Phthalate (B1215562) Formation

DEHP is not chemically bound to the polymer matrix of plastics, which allows it to leach, migrate, or evaporate into the environment. cdc.govresearchgate.net Once in the environment, DEHP can be transported through various media and can be broken down by microorganisms to form metabolites, including the precursor to MCEP. cdc.gov

DEHP is a ubiquitous environmental contaminant found in various environmental compartments due to its extensive use and disposal. nih.govresearchgate.net It is frequently detected in water, soil, sediments, and dust. nih.govresearchgate.net

Water: DEHP's low water solubility means it is often found at low levels in water bodies, with higher concentrations typically associated with industrial wastewater and landfill leachate. cdc.govmdpi.com The World Health Organization (WHO) has set a guideline for DEHP concentration in drinking water at no more than 8 µg/L. mdpi.com In freshwater, a maximum of 0.6 micrograms per liter has been suggested. dcceew.gov.au Studies have shown that DEHP concentrations in the aquatic environment can range widely, from 0.1 × 10⁻³ to 3.2 × 10³ μg·L⁻¹. mdpi.com

Soil and Sediment: DEHP strongly adsorbs to soil and sediment particles. cdc.gov Consequently, higher concentrations are often found in these matrices compared to water. dcceew.gov.au About 42.8% of DEHP is estimated to end up in terrestrial soil and about 40% in aquatic sediments. dcceew.gov.au In a study of an urban river, DEHP concentrations in sediments ranged from 4.2 to 66.7 mg/kg dry weight, with higher levels observed during the wet season. mdpi.com The main sources of DEHP in soil are the disposal of industrial and municipal waste in landfills and the application of sludge. nih.gov Biodegradation occurs under aerobic conditions, but the process can be slow in deep soil or river bottoms. cdc.govdcceew.gov.au

Dust: Indoor dust is a significant reservoir for DEHP. europa.eu The plasticizer can leach from numerous consumer products made of PVC, such as vinyl flooring, upholstery, and shower curtains. cdc.govdcceew.gov.au Concentrations of DEHP in house dust can range from a few hundred to several thousand parts per million. nih.gov Studies have found that DEHP is often the most abundant phthalate in indoor dust. researchgate.neteuropa.eu The concentration of DEHP in dust can be influenced by factors like the presence of PVC flooring and ventilation rates. nih.govepa.gov

For the general population, the primary routes of exposure to DEHP, the parent compound of MCEP, are through diet and the indoor environment. cdc.govbund.de

Dietary Sources: Diet is considered a major pathway for DEHP exposure. researchgate.netnih.gov The chemical can migrate into food from processing equipment and packaging materials, particularly those made of PVC. bund.deresearchgate.net Fatty foods such as meats, oils, and dairy products are often reported to contain higher levels of DEHP. researchgate.netnih.gov A Chinese study found the highest mean concentrations of DEHP in meat (0.23 mg/kg) and vegetable oils (0.21 mg/kg). researchgate.net Cereals, drinking water, and meat have been identified as the main dietary sources for both children and adults. researchgate.net Fast food consumption has also been linked to higher exposure levels, likely due to the extensive processing and packaging involved. nih.gov

Indoor Environmental Sources: The indoor environment contains numerous sources of DEHP. cdc.gov It is released from a wide array of consumer products, including:

Vinyl flooring and wall coverings nih.gov

Furniture and car upholstery cdc.gov

Shower curtains cdc.gov

Adhesives and coatings dcceew.gov.au

Some toys and food packaging cdc.govdcceew.gov.au DEHP released from these products accumulates in indoor air and dust, which can then be inhaled or ingested. cdc.govcdc.gov Indoor air concentrations of DEHP are often higher than outdoor levels. cdc.govaaqr.org

Presence in Water, Soil, Sediment, and Dust

Biomonitoring Studies of Mono(2-carboxyethyl) Phthalate and Related DEHP Metabolites in General Populations

Biomonitoring studies typically measure phthalate metabolites in urine, as they are excreted relatively quickly after exposure. nih.gov MCEP is one of several oxidative metabolites of DEHP, alongside others like mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP). mdpi.com These metabolites provide a reliable measure of recent exposure. nih.gov

Biomonitoring surveys, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and similar studies in Europe and Asia, consistently detect DEHP metabolites in the urine of the general population, indicating widespread exposure. nih.govepa.govd-nb.info

Detection frequencies for DEHP metabolites are typically very high, often approaching 100% in the populations studied. d-nb.info This ubiquity underscores the continuous nature of exposure from various environmental and dietary sources.

Urinary concentrations of MCEP and other DEHP metabolites can vary significantly among individuals and across different populations. The table below presents data from various biomonitoring studies.

| Metabolite | Population (Study) | Detection Frequency (%) | Geometric Mean (ng/mL) | Median (ng/mL) | 95th Percentile (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| ΣDEHP Metabolites | U.S. General Population (NHANES 2007-2008) | >98% | - | 35 | 406 | epa.gov |

| cx-MEPP (MECPP) | German Children (GerES V, 2014-2017) | 97-100% | 11.9 (μg/L) | - | - | d-nb.info |

| ΣDEHP Metabolites | Adults in China (2013-2020) | - | - | ~55 (24.2% of 230 ng/mL total) | - | au.dkresearchgate.net |

| ΣDEHP Metabolites | Kuwait (Asian Survey) | - | - | 202 | - | acs.org |

| MECPP | Korean children | - | 10.6 | - | - | researchgate.net |

Exposure to DEHP is characterized by high within-subject and day-to-day variability. nih.gov This is due to the short half-life of phthalates in the body (less than 24 hours) and the episodic nature of exposure from dietary and environmental sources. nih.govnih.gov A single spot urine sample reflects very recent exposure, and concentrations can fluctuate significantly throughout the day and from one day to the next. researchgate.netnih.gov

One study that collected urine samples from six individuals over seven consecutive days, four times a year, found a high degree of variability, especially in children. nih.gov Peak exposure events were often suspected to be linked to particular meals, highlighting the significant contribution of diet to short-term exposure fluctuations. nih.gov The time of day of the urine sample collection can also affect metabolite concentrations; evening samples have shown higher levels for some metabolites, likely reflecting cumulative dietary intake throughout the day. researchgate.netplos.org Because of this high variability, multiple urine samples are often needed to accurately classify an individual's typical exposure level over a longer period. nih.gov

Detection Frequencies and Concentration Ranges in Urine

Spatial and Temporal Trends in this compound Exposure Levels

Biomonitoring data collected over several years and across different geographic regions reveal distinct spatial and temporal trends in exposure to DEHP.

Spatial Trends: DEHP exposure levels can vary significantly by country and region. A synthesis of biomonitoring data from several Asian countries found that median concentrations of total DEHP metabolites were highest in samples from Kuwait (202.0 ng/mL), followed by Vietnam and Korea. acs.org A large-scale analysis in China revealed regional differences, with the highest urinary phthalate concentrations found in the East and the lowest in the Middle of the country. au.dknih.gov These geographic variations are likely influenced by differences in regulations, industrial activity, consumer product use, diet, and lifestyle. au.dknih.gov

Temporal Trends: In many Western countries, there has been a notable downward trend in exposure to DEHP over the past two decades. nih.govnih.gov In the United States, data from NHANES shows that exposure to DEHP has generally declined since 2005. nih.gov Similarly, a study in Germany found that geometric mean concentrations of DEHP metabolites in children were only 23% of the levels measured a decade earlier. d-nb.info An Italian study also showed a significant decrease in urinary DEHP metabolites between 2011 and 2016. nih.gov These declines are largely attributed to increased regulation and voluntary phase-outs of DEHP in many consumer products. nih.govnih.gov Conversely, in some regions like China, DEHP exposure levels appeared to increase between 2005 and 2020 before showing signs of leveling off or slightly decreasing. au.dknih.govnih.gov

Exposure Determinants and Source Apportionment of this compound

Contribution of Different Exposure Routes (Ingestion, Inhalation, Dermal Absorption)

Human exposure to Diallyl Phthalate (DAP), the precursor to MCEP, occurs through three primary routes: ingestion, inhalation, and dermal absorption. itcilo.orgnih.govsrce.hr The relative contribution of each pathway can vary depending on the population and setting (e.g., general population vs. occupational).

Inhalation: Inhalation of DAP can occur from contaminated air, particularly in indoor environments where it may be released from consumer products or building materials. itcilo.orgnih.gov Due to its low vapor pressure, DAP is expected to be essentially nonvolatile from water surfaces, and evaporation from the substance at 20°C is slow. itcilo.orgnih.gov However, inhalation of aerosols containing DAP is a potential route of occupational exposure. nih.gov

Dermal Absorption: Direct skin contact with products containing DAP is another key exposure pathway. itcilo.org This is particularly relevant for the general population through consumer items and for workers who handle the chemical or products containing it. cpsc.govnih.gov Studies on various phthalates confirm that dermal absorption, for instance from personal care products or gas-phase chemicals in indoor air, can be a meaningful exposure route. srce.hrplos.org

The table below summarizes the primary routes of human exposure to Diallyl Phthalate.

| Exposure Route | Description | Relevant Populations |

| Ingestion | Consumption of food and water contaminated with DAP that has leached from packaging or processing equipment. | General Population |

| Inhalation | Breathing in air or dust contaminated with DAP vapors or aerosols, particularly in indoor and occupational settings. nih.govnoaa.gov | Occupational, General |

| Dermal Absorption | Skin contact with consumer products, industrial materials, or contaminated surfaces containing DAP. itcilo.orgnih.gov | Occupational, General |

Influence of Demographic and Socio-Economic Factors on Exposure Profiles

Studies analyzing data from the National Health and Nutrition Examination Survey (NHANES) have shown that factors such as age, gender, ethnicity, and income level can significantly influence phthalate metabolite concentrations in urine. escholarship.orgepa.gov For example, exposure patterns for phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP) have been shown to vary among different demographic groups. nih.gov

Key findings for general phthalate exposure include:

Age: Children often have higher exposure levels to certain phthalates than adults, potentially due to differences in metabolism, diet, and behaviors like hand-to-mouth activity. nih.govsrce.hr

Gender: Differences in phthalate metabolite levels between males and females have been noted, which may be linked to the use of personal care products. escholarship.org

Socio-Economic Status (SES): Factors such as income and education can influence exposure through housing conditions, diet, and consumer product choices. escholarship.orgresearchgate.net

Although these findings are not specific to DAP, they highlight that socio-demographic factors are crucial determinants of chemical exposure. Further research is needed to characterize these relationships specifically for DAP and MCEP.

Occupational and Specific Population Exposure Assessments to this compound

Occupational settings where Diallyl Phthalate (DAP) is produced or used represent a key area of potential high exposure. Biomonitoring in these populations is essential for assessing the body burden of DAP, which would be reflected by metabolites like MCEP.

The National Occupational Exposure Survey (NOES) conducted between 1981 and 1983 estimated that approximately 8,784 workers in the United States were potentially exposed to DAP. nih.govoecd.org These exposures were concentrated in industries such as printing, polymers, electronics, and the manufacturing of stone, clay, and glass products. oecd.org The primary routes of occupational exposure are inhalation of aerosols and dermal contact. nih.gov

An occupational exposure assessment in a Japanese factory producing DAP found that worker exposure concentrations were ≤0.11 mg/m³ during the manufacturing process, including tasks like sampling, analysis, and drum filling. oecd.org While some countries have established Workplace Exposure Limits (WEL) for certain phthalates, a Threshold Limit Value (TLV) for DAP has not been established by some major occupational health organizations. itcilo.org However, a long-term WEL of 5 mg/m³ has been noted in some product data sheets. tennantsdistribution.com Workers handling DAP are advised to use personal protective equipment, including respiratory protection for high concentrations and protective gloves to avoid skin contact. itcilo.orgtennantsdistribution.com

Studies on workers in other plastic-related industries, such as PVC manufacturing, have successfully used urinary metabolites to identify and quantify occupational exposure to various phthalates, with end-of-shift concentrations being significantly higher than in the general population. nih.govrichtmann.org Such biomonitoring approaches would be applicable to assessing DAP exposure through the measurement of its metabolites, including MCEP.

The table below presents occupational exposure limits found for Diallyl Phthalate.

| Organization/Source | Limit Type | Value | Notes |

| Tennants Distribution Ltd. | WEL (Workplace Exposure Limit) - Long Term | 5 mg/m³ | From product safety data sheet. tennantsdistribution.com |

| ACGIH, ICSC | TLV (Threshold Limit Value) | Not Established | As noted by the American Conference of Governmental Industrial Hygienists and International Chemical Safety Cards. itcilo.org |

Advanced Research Perspectives and Data Integration in Mono 2 Carboxyethyl Phthalate Science

Integration of Mono(2-carboxyethyl) Phthalate (B1215562) Data within Exposomics Frameworks

The field of exposomics aims to capture the totality of environmental exposures from conception onwards to better understand their impact on human health. europa.eu Integrating data on specific compounds like Mono(2-carboxyethyl) Phthalate (MCEP), a secondary metabolite of widely used phthalates such as di(2-ethylhexyl) phthalate (DEHP), is a critical component of this endeavor. iarc.fr This integration allows researchers to move beyond single-chemical assessments and evaluate the complex interplay of various exposures. nih.gov Advanced analytical methods, particularly liquid chromatography coupled to mass spectrometry (LC-MS), are essential for measuring a broad spectrum of xenobiotics, including MCEP, in human biosamples like urine and serum. nih.govresearchgate.net By placing MCEP data within a larger exposomic context, scientists can investigate the cumulative burden of chemical mixtures and uncover links between the environment and health that might otherwise be missed. europa.eu

Untargeted metabolomics has emerged as a powerful, discovery-driven approach for identifying new biomarkers of chemical exposure. researchgate.net Unlike targeted methods that look for specific, known compounds, untargeted analysis screens a biological sample for all detectable small molecules, allowing for the discovery of novel or unexpected metabolites. nih.govjst.go.jp This is particularly useful for phthalates, as their metabolism can be complex and lead to numerous breakdown products. researchgate.net

High-resolution mass spectrometry (HRMS) is a cornerstone of untargeted metabolomics, providing accurate mass data that facilitates the identification of unknown compounds. researchgate.net Researchers have developed various data processing strategies to sift through the vast datasets generated by HRMS to pinpoint potential exposure markers. jst.go.jp For instance, studies on di-isononyl phthalate (DINP), a compound related to MCEP's parent phthalates, have successfully used approaches like the Structure-based Metabolite Annotation and Identification Tool (SMAIT), Mass Defect Filtering (MDF), and the XCMS Online platform to identify dozens of previously unknown metabolites in urine samples. nih.govjst.go.jp These methods filter data based on mass, isotopic patterns, and statistical differences between exposed and unexposed groups, enabling the objective discovery of new biomarkers. nih.govjst.go.jp

Table 1: Comparison of Untargeted Metabolomics Approaches for DINP Metabolite Discovery This table summarizes findings from a study by Hsu et al. (2016) demonstrating the utility of different untargeted methods in identifying potential phthalate exposure markers.

| Data Processing Approach | Number of Probable DINP Metabolite Signals Detected | Key Principle |

| SMAIT | 16 | Identifies metabolites based on predicted biotransformation pathways. |

| MDF | 83 | Filters signals based on the principle that metabolites share a similar mass defect with the parent compound. jst.go.jp |

| XCMS Online | 139 | Identifies features with statistically significant intensity variations between sample groups. nih.govjst.go.jp |

| Combined Approach | 14 | Number of probable metabolites simultaneously identified by all three methods, increasing confidence in their validity as true exposure markers. nih.govjst.go.jp |

Source: Adapted from Hsu et al., 2016. nih.govjst.go.jp

Comprehensive exposome profiling seeks to simultaneously measure a wide array of environmental chemicals in human samples to create a holistic picture of an individual's chemical burden. nih.govnih.gov Phthalate metabolites, including MCEP, are frequently included in these large-scale biomonitoring panels due to the ubiquitous nature of phthalate exposure. nih.govnih.gov The goal is to move from a one-by-one chemical analysis to a more realistic assessment of co-exposures. nih.gov

This comprehensive approach relies on ultra-sensitive analytical platforms, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of detecting dozens or even hundreds of diverse xenobiotics in small volumes of urine, serum, or breast milk. nih.gov Integrating MCEP data into these profiles allows researchers to study its relationship not only with health outcomes but also with other classes of chemicals, such as phenols, pesticides, and perfluorinated compounds. researchgate.net This provides valuable insight into exposure patterns and the combined effects of chemical mixtures, which is a fundamental goal of exposome science. europa.eu The development of such comprehensive methods is crucial for advancing exposome-wide association studies and understanding the complex etiology of many chronic diseases. nih.gov

Untargeted Metabolomics for Broader Exposure Marker Discovery

Environmental Fate and Transport Modeling of Phthalate Metabolites

Understanding the environmental fate and transport of phthalate metabolites is essential for assessing the persistence and potential reach of phthalate contamination. acs.org Once parent phthalate diesters are released into the environment from sources like plastics, they undergo transformation into primary metabolites, such as monoesters, and then potentially into secondary metabolites like MCEP. nih.govepa.gov The physical and chemical properties of these metabolites govern their behavior, transport, and ultimate fate in environmental matrices like soil, water, and sediment. acs.orgresearchgate.net Models that predict this behavior are crucial for environmental risk assessment. acs.orgresearchgate.net

Biodegradation is a primary mechanism for the breakdown of phthalates and their metabolites in the environment. nih.govresearchgate.net Microorganisms in soil and sediment can use these compounds as a source of carbon. researchgate.netsfu.ca The process typically involves the initial hydrolysis of the phthalate diester to a monoester, which is then further degraded. nih.govmdpi.com The rate of this breakdown, or biodegradation kinetics, determines the persistence of these compounds. nih.gov

Studies have shown that mono-alkyl phthalate esters (MPEs), the class of compounds to which MCEP's immediate precursors belong, are readily biodegradable in both marine and freshwater sediments. sfu.ca However, the degradation process often begins with a lag phase, which can last from a few hours to several days, before rapid breakdown occurs. sfu.ca Factors such as temperature significantly influence the degradation rate, with lower temperatures leading to much longer half-lives. sfu.canih.gov For example, the half-lives of various MPEs were found to be approximately 8-fold longer at 5°C compared to 22°C. sfu.ca The widespread ability of microorganisms to degrade MPEs suggests the common occurrence of non-specific esterase enzymes in various environments. sfu.ca

Table 2: Biodegradation Half-Lives of Selected Mono-alkyl Phthalate Esters in Sediments at 22°C This table presents data on the time required for 50% of the compound to degrade after the initial lag phase in laboratory incubations.

| Mono-alkyl Phthalate Ester | Half-Life in Marine Sediment (hours) | Half-Life in Freshwater Sediment (hours) |

| Mono-ethyl phthalate | 22 | 23 |

| Mono-n-butyl phthalate | 21 | 24 |

| Mono-benzyl phthalate | 24 | 26 |

| Mono-2-ethylhexyl phthalate | 39 | 36 |

| Mono-n-octyl phthalate | 27 | 25 |

| Mono-i-nonyl phthalate | 16 | 21 |

| Mono-i-decyl phthalate | 25 | 28 |

Source: Adapted from Otton et al., 2008. sfu.ca

In addition to biological processes, phthalate metabolites can be broken down by abiotic (non-biological) pathways, primarily hydrolysis and photodegradation. nih.govresearchgate.net However, under most natural environmental conditions, these routes are generally considered less significant than biodegradation. researchgate.netmst.dk

Hydrolysis: This is the chemical breakdown of a compound due to reaction with water. For phthalate esters, hydrolysis is typically not a major fate process in surface waters or upper soil layers. nih.gov However, it can become the dominant transformation process under specific conditions, such as the high temperatures and pressures found in lower landfill layers, where it contributes to the formation of monoesters and phthalic acid. nih.gov

Photodegradation: This process involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. Photodegradation may be an important degradation pathway for phthalates in the atmosphere. nih.govmst.dk In aquatic or soil environments, however, its significance is limited because light intensity decreases rapidly with water depth and soil cover. mst.dkmdpi.com

Table 3: Overview of Abiotic Degradation Pathways for Phthalates

| Degradation Pathway | Description | Environmental Relevance |

| Hydrolysis | Cleavage of the ester bond by water, producing a monoester and an alcohol. nih.gov | Generally slow in most natural environments but can be significant in deep landfill zones with high temperature and pressure. nih.gov |

| Photodegradation | Breakdown initiated by the absorption of light energy. nih.govmst.dk | Can be a significant pathway in the atmosphere but is generally not important in soil and aquatic systems due to low light penetration. mst.dkresearchgate.net |

Biodegradation Kinetics and Persistence in Environmental Compartments

Considerations for Comparative Biomonitoring and Exposure Assessment Across Different Species

Biomonitoring, the measurement of chemicals or their metabolites in biological specimens, is the preferred method for assessing human exposure to phthalates because it provides an integrated measure of intake from all sources and routes, including diet, inhalation, and dermal contact. tandfonline.comnih.gov Urinary metabolites, such as MCEP, are considered excellent biomarkers because phthalates are rapidly metabolized and excreted. researchgate.netnih.gov

However, comparing exposure data across different species presents several challenges. The metabolism of phthalates can vary significantly between species, affecting the types and ratios of metabolites produced and excreted. mst.dk For example, the capability of an organism to metabolize and biotransform phthalates influences the potential for the parent compound to accumulate, with metabolic capability often increasing at higher trophic levels. mst.dk

When conducting comparative assessments, it is crucial to consider:

Metabolic Differences: The specific metabolic pathways and the rate of metabolism can differ, leading to variations in the profile of urinary metabolites. mst.dk

Exposure Routes: The primary routes of exposure (e.g., ingestion in humans vs. direct water contact in aquatic organisms) can differ, influencing uptake and metabolism. nih.govmst.dk

Toxicokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a compound can vary widely among species, making direct extrapolation of exposure data complex. nih.gov

Therefore, while biomonitoring is a powerful tool, a thorough understanding of a species' specific physiology and metabolic pathways is essential for the accurate interpretation and comparison of exposure data for phthalate metabolites like MCEP. mst.dktandfonline.com

Research Gaps and Future Directions in Mono 2 Carboxyethyl Phthalate Research

Methodological Advancements for Enhanced Mono(2-carboxyethyl) Phthalate (B1215562) Quantification and Speciation

The accurate quantification of MCEP in various biological and environmental matrices is fundamental to assessing human exposure and understanding its toxicokinetics. Current methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have achieved low detection limits, but challenges remain. frontiersin.orgmdpi.com Future research is directed towards overcoming these hurdles to enhance the reliability and scope of MCEP analysis.

A significant area of development is the elimination of the derivatization step in gas chromatography-mass spectrometry (GC-MS) analysis, which can simplify sample preparation and reduce potential sources of error. frontiersin.org Furthermore, the development of novel high-performance liquid chromatography (HPLC) solvent gradient programs is enabling the simultaneous measurement of a wider range of phthalate metabolites, including MCEP and its precursors, in a single analytical run. researchgate.net This is crucial for obtaining a more complete picture of phthalate exposure from a single sample.

Researchers are also focusing on improving the isolation and enrichment of MCEP from complex matrices like urine and blood. frontiersin.org Innovations in solid-phase extraction (SPE) techniques are expected to lead to lower limits of detection and quantification, allowing for more accurate measurements at environmentally relevant concentrations. mdpi.comresearchgate.net The speciation of MCEP, distinguishing between its free and glucuronidated forms, is another critical area of research, as the free form may be more biologically active. nih.gov While total concentrations are commonly measured, developing robust methods for routine quantification of the free fraction will provide deeper insights into individual susceptibility and metabolic pathways. nih.gov

Elucidation of Comprehensive Biotransformation Networks for Emerging Phthalate Precursors and their Metabolites

Mono(2-carboxyethyl) Phthalate is a downstream metabolite of several parent phthalates, including high-molecular-weight compounds like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP). nih.govresearchgate.net Understanding the complete biotransformation networks of these parent compounds, as well as emerging phthalate alternatives, is essential for accurate exposure assessment and risk characterization.

The initial step in phthalate metabolism involves the hydrolysis of the diester to its corresponding monoester by esterases and lipases. nih.govfrontiersin.orgumweltbundesamt.dejst.go.jpmdpi.com For high-molecular-weight phthalates, this is followed by phase I oxidation of the alkyl side-chain, leading to the formation of various oxidized metabolites, which are then further metabolized. nih.govfrontiersin.orgumweltbundesamt.dejst.go.jp MCEP is a product of the β-oxidation of longer side-chain monoesters. researchgate.net

Future research will focus on identifying and quantifying all significant metabolites in these complex pathways. This includes investigating the role of cytochrome P450 enzymes in the oxidative metabolism of phthalate monoesters. nih.govresearchgate.net In vitro models, such as 3D testicular co-culture systems, are proving valuable for studying metabolic capabilities and the kinetics of phthalate metabolism. nih.gov These models, combined with in vivo studies in animals and humans, will help to build a more comprehensive picture of how different phthalates are processed in the body. nih.govnih.gov

A key challenge is the complexity of commercial phthalate mixtures, which can contain numerous isomers. nih.gov Characterizing the metabolism of individual isomers is crucial for developing accurate biomarkers of exposure. nih.gov Furthermore, the increasing use of phthalate alternatives necessitates dedicated research into their metabolic fates to avoid "regrettable substitutions" where a banned chemical is replaced by another with similar or unknown toxicity. nih.govacs.orgmdpi.com

Development of Harmonized Global Biomonitoring Initiatives for this compound

Human biomonitoring (HBM) is a vital tool for assessing population-level exposure to environmental chemicals like phthalates. nih.govnih.govresearchgate.net Several national and regional HBM programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States and the Human Biomonitoring for Europe (HBM4EU) initiative, routinely measure phthalate metabolites in the general population. arche-consulting.bemdpi.comhbm4eu.euresearchgate.net These programs have demonstrated widespread exposure to phthalates and have been instrumental in tracking exposure trends over time. who.intnih.gov

However, a significant gap exists in the form of a globally harmonized biomonitoring framework for MCEP and other phthalate metabolites. medrxiv.org Differences in study design, analytical methods, and population demographics make direct comparisons between countries and regions challenging. researchgate.net Future efforts must focus on the standardization of protocols for sample collection, analysis, and data reporting to enable meaningful international comparisons and a comprehensive global assessment of phthalate exposure. mdpi.com

Initiatives like HBM4EU have made significant strides in harmonizing biomonitoring efforts across Europe, providing a model for global collaboration. mdpi.comhbm4eu.eu Establishing a global network for phthalate biomonitoring would allow for the identification of geographic hotspots of exposure, the evaluation of the effectiveness of international regulations, and the timely detection of emerging phthalate-related health concerns. who.intmedrxiv.org Such a network would also facilitate the sharing of data and expertise, accelerating our understanding of the global burden of phthalate exposure.

Refinement of Exposure Assessment Models Incorporating Diverse Data Streams for this compound

Exposure assessment models are crucial for linking external sources of phthalate exposure to internal doses measured through biomonitoring. researchgate.net Physiologically based pharmacokinetic (PBPK) models are powerful tools in this regard, as they can simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. nih.govresearchgate.netmdpi.combohrium.comfrontiersin.org

Future research will focus on refining PBPK models for phthalates and their metabolites, including MCEP. This involves incorporating more detailed physiological and biochemical data, such as tissue-specific metabolic rates and partition coefficients. nih.govfrontiersin.org A key area of development is the integration of diverse data streams into these models. This includes data from in vitro and in silico studies, as well as human biomonitoring data. researchgate.netfrontiersin.org By combining these different sources of information, the accuracy and predictive power of PBPK models can be significantly enhanced.

These refined models will be invaluable for a number of applications. They can be used to reconstruct exposure pathways, identify major sources of exposure, and predict internal doses in vulnerable populations, such as pregnant women and children. mdpi.comnih.gov PBPK models can also be used in "reverse dosimetry," which involves using biomonitoring data to estimate external exposure levels. nih.gov This is particularly useful for chemicals like phthalates where exposure can occur through multiple routes and from numerous sources. europa.eu Ultimately, more sophisticated exposure assessment models will lead to more accurate risk assessments and more targeted interventions to reduce exposure. nih.govresearchgate.net

Translation of this compound Exposure Data into Broader Environmental Management Strategies

The ultimate goal of MCEP research is to inform public health and environmental policies to minimize the risks associated with phthalate exposure. nih.govresearchgate.net Biomonitoring data showing widespread exposure to phthalates has already led to regulatory actions in several countries and regions, including restrictions on the use of certain phthalates in consumer products. who.intfrontiersin.org

A significant challenge for the future is the effective translation of complex scientific data on MCEP and other phthalate metabolites into clear and actionable environmental management strategies. This requires close collaboration between scientists, risk assessors, and policymakers. nih.goveuropa.eu One area of focus is the development of health-based guidance values, such as Biomonitoring Equivalents (BEs), which provide a framework for interpreting biomonitoring data in a risk assessment context. hbm4eu.eufoodpackagingforum.org

Furthermore, exposure data for MCEP can be integrated into broader initiatives aimed at reducing plastic pollution and promoting safer alternatives. For instance, the Maldives Clean Environment Project (MCEP) is a comprehensive solid waste management program that includes strategies for phasing out single-use plastics. please-project.orggoogleapis.comenvironment.gov.mv While the acronym is coincidental, it highlights the type of integrated environmental management where data on chemical exposure can inform and strengthen policy interventions.

Future strategies should also consider the cumulative risk from exposure to multiple phthalates and other endocrine-disrupting chemicals. arche-consulting.bewho.int The "cocktail effect" of these chemical mixtures may have health consequences that are not apparent from studying single compounds in isolation. acs.org By adopting a more holistic and preventative approach, informed by robust scientific data on metabolites like MCEP, we can work towards a healthier and more sustainable future.

Q & A

Basic: What analytical methods are recommended for quantifying MCPP in biological samples?

Methodological Answer:

MCPP, a secondary metabolite of DEHP, is typically quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method provides high sensitivity for detecting low urinary concentrations (e.g., limits of detection [LOD] < 1 ng/mL) . Key steps include:

- Sample Preparation: Hydrolysis of glucuronidated metabolites using β-glucuronidase followed by solid-phase extraction.

- Chromatography: Reverse-phase columns (e.g., C18) with mobile phases of methanol/water and 0.1% formic acid.

- Quality Control: Use of isotopically labeled internal standards (e.g., deuterated MCPP) to correct for matrix effects .

Basic: How does MCPP originate in biological systems, and what are its metabolic precursors?

Methodological Answer:

MCPP is formed via oxidative metabolism of DEHP. The pathway involves:

Hydrolysis of DEHP to mono(2-ethylhexyl) phthalate (MEHP).

Oxidation of MEHP via cytochrome P450 enzymes, yielding intermediates like MEHHP (mono(2-ethyl-5-hydroxyhexyl) phthalate) and MEOHP (mono(2-ethyl-5-oxohexyl) phthalate).

Further oxidation produces MCPP, characterized by a carboxylated side chain .

Experimental validation of this pathway requires in vitro hepatocyte models or in vivo rodent studies with deuterium-labeled DEHP .

Advanced: What mechanisms link MCPP exposure to endocrine disruption?

Methodological Answer:

MCPP has been implicated in disrupting prostaglandin synthesis and estrogen signaling pathways. Key methodologies to study this include:

- Transcriptomic Profiling: RNA sequencing of granulosa cells exposed to MCPP reveals downregulation of aromatase (CYP19A1), critical for estrogen biosynthesis .

- Receptor Binding Assays: Competitive binding assays using human estrogen receptor alpha (ERα) show MCPP acts as a weak agonist (EC50 > 10 μM) .

- In Silico Modeling: Molecular docking simulations predict MCPP interactions with peroxisome proliferator-activated receptors (PPARγ), linked to insulin resistance .

Advanced: How do researchers address variability in urinary MCPP levels across populations?

Methodological Answer:

Variability arises from differences in DEHP exposure sources (e.g., medical devices, food packaging) and genetic polymorphisms in metabolizing enzymes (e.g., CYP4A11). Strategies to mitigate confounding:

- Cohort Stratification: Segregate data by demographics (age, sex), geographic region, and lifestyle factors (e.g., diet) .

- Adjustment for Creatinine: Normalize urinary MCPP concentrations to creatinine levels to account for dilution effects .

- Meta-Analysis Frameworks: Use PRISMA guidelines to harmonize data from studies with heterogeneous detection limits (e.g., imputing <LOD values via maximum likelihood estimation) .

Advanced: What experimental designs are optimal for assessing cumulative risks of MCPP with other phthalates?

Methodological Answer:

Cumulative risk assessment requires:

- Dose-Additivity Models: Calculate hazard indices (HI) by summing risk quotients (RQ = exposure level/reference dose) for MCPP and co-occurring phthalates (e.g., MEHP, MEHHP) .

- In Vitro Mixture Studies: Expose cell lines (e.g., placental trophoblasts) to phthalate mixtures at environmentally relevant ratios (e.g., 1:1:1 for MCPP:MEHP:MEHHP) and measure synergistic effects on oxidative stress markers (e.g., 8-OHdG) .

- Biomonitoring Surveys: Cross-sectional studies in populations with high DEHP exposure (e.g., neonatal intensive care units) to correlate MCPP levels with health endpoints like preterm birth .

Basic: What are the primary biomarkers for tracking MCPP exposure in epidemiological studies?

Methodological Answer:

- Urinary MCPP: The gold-standard biomarker, with half-lives of 12–24 hours. Collect first-morning voids to capture peak exposure .

- Oxidative Metabolites: Co-measure MEHHP and MEOHP to estimate DEHP metabolic flux and confirm MCPP’s origin .

- Quality Assurance: Use blinded replicate samples and inter-laboratory comparisons to minimize analytical variability (CV < 15%) .

Advanced: How can in vitro models elucidate MCPP’s role in metabolic disorders?

Methodological Answer:

- Adipogenesis Assays: Treat 3T3-L1 preadipocytes with MCPP (1–100 μM) and quantify lipid accumulation via Oil Red O staining. MCPP induces dose-dependent adipogenesis via PPARγ activation .

- Glucose Uptake Studies: Use fluorescent 2-NBDG in hepatocytes to show MCPP impairs insulin-stimulated glucose uptake, a hallmark of insulin resistance .

- Mitochondrial Stress Tests: Measure oxygen consumption rate (OCR) in MCPP-exposed cells; reduced OCR indicates mitochondrial dysfunction .

Advanced: What data gaps limit the toxicological understanding of MCPP?

Methodological Answer:

Critical gaps include:

- Transgenerational Effects: Lack of multigenerational rodent studies assessing MCPP’s impact on epigenetic markers (e.g., DNA methylation at Igf2 loci) .

- Dose-Response Curves: Limited data on low-dose effects (≤ 1 μg/kg/day) relevant to human exposure .

- Interaction with Mixtures: Insufficient research on MCPP’s combined effects with non-phthalate endocrine disruptors (e.g., bisphenol A) .

Basic: What quality control measures ensure reproducibility in MCPP biomonitoring?

Methodological Answer:

- Blind Duplicates: Include 10% of samples as duplicates to assess intra-batch precision.

- Reference Materials: Use certified standards (e.g., NIST SRM 3672) spiked into synthetic urine for recovery validation (target: 85–115%) .

- Blank Samples: Process solvent blanks in parallel to detect contamination during extraction .

Advanced: How do regulatory frameworks influence MCPP research priorities?

Methodological Answer:

- ECHA Guidelines: Require structural grouping of ortho-phthalates for hazard assessment, prompting comparative studies of MCPP vs. newer substitutes (e.g., DINCH) .

- Data Requirements: Regulatory agencies prioritize studies on MCPP’s developmental toxicity (OECD TG 414) and endocrine endpoints (EDSP Tier 1 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.